molecular formula C27H30N6O4S2 B6482131 ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 896677-77-3

ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B6482131
CAS No.: 896677-77-3
M. Wt: 566.7 g/mol
InChI Key: IVJWVTDRKAOONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic hybrid molecule featuring:

  • A 1,3-benzothiazole moiety linked to a 1,2,4-triazole ring via a methyl group.
  • A 2-phenylethyl substituent at the triazole N4 position.
  • A sulfanyl acetyl spacer connecting the triazole to a piperazine ring.
  • A terminal ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O4S2/c1-2-37-26(35)31-16-14-30(15-17-31)24(34)19-38-25-29-28-23(32(25)13-12-20-8-4-3-5-9-20)18-33-21-10-6-7-11-22(21)39-27(33)36/h3-11H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJWVTDRKAOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

Feature Role/Impact
Benzothiazole ring Enhances binding to enzymes via π-π stacking and hydrogen bonding .
1,2,4-Triazole Improves metabolic stability and antimicrobial activity .
Piperazine carboxylate Increases solubility and bioavailability .

Comparison with Structural Analogs

Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 850936-74-2)

  • Structural Differences :
    • Oxadiazole replaces triazole.
    • 3-Methylphenyl substituent instead of benzothiazole-phenylethyl.
  • Impact :
    • Oxadiazole’s higher electronegativity may reduce metabolic stability compared to triazole .
    • Lower molecular weight (390.5 g/mol vs. ~550 g/mol for target) suggests improved permeability but reduced target specificity .

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate

  • Structural Differences :
    • Methylsulfonylphenyl group replaces the benzothiazole-triazole system.
  • Impact :
    • Sulfonyl groups enhance solubility but may reduce CNS penetration due to increased polarity .

Ethyl 4-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamido]benzoate

  • Structural Differences: Thiazolinone ring replaces benzothiazole. Amide linker instead of sulfanyl acetyl.
  • Impact: Thiazolinone’s hydrogen-bonding capacity may improve enzyme inhibition but reduce oral bioavailability .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors
Target Compound ~550 3.8 10
Ethyl 4-[2-[[5-(3-methylphenyl)-oxadiazol]... 390.5 2.2 7
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]... 367.4 1.5 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.